2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one is a compound that belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities. This specific derivative features a bromophenyl group attached to the nitrogen atom of the dihydropyrimidine core, which can significantly influence its chemical reactivity and biological properties. The compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
The synthesis and characterization of 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one have been documented in various scientific studies. It is classified as a dihydropyrimidinone, a subclass of pyrimidines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms.
The synthesis of 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, which is a well-established method for producing dihydropyrimidinones. This reaction typically involves the condensation of an aldehyde, a β-keto ester (or similar compound), and urea or thiourea under acidic conditions.
The molecular structure of 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one can be described as follows:
The compound's structure can be represented in various ways including:
C1=NC(=O)N(C(=C1)C(=O)N)C=C(C=C2)Br
InChI=1S/C10H8BrN3O/c11-7-3-1-6(12)5-9(7)13-10(14)8(15)2/h1-5H,12H2,(H,13,14)(H,15)
The reactivity of 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one allows it to participate in various chemical reactions:
For example, when treated with strong nucleophiles such as amines or thiols, the compound can yield new derivatives through substitution reactions facilitated by the leaving group (bromide).
The mechanism of action for compounds like 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one often involves:
Studies have shown that derivatives of dihydropyrimidinones exhibit varying degrees of biological activity based on structural modifications and substituents.
The physical and chemical properties of 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one include:
2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: